1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[[(6-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one
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Overview
Description
1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[[(6-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidin-2-one core, substituted with a difluorophenyl group and a methylpyridinylmethylamino group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[[(6-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the piperidin-2-one core, followed by the introduction of the difluorophenyl and methylpyridinylmethylamino groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would be emphasized to make the process sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[[(6-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidin-2-one core or other functional groups.
Substitution: The difluorophenyl and methylpyridinylmethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, nucleophiles, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[[(6-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[[(6-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[[(6-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one
- 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
- 2-[(4-methoxy-3-methyl-pyridin-2-yl)methylsulfinyl]-5-pyrrol-1-yl-3H-benzoimidazole
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl and methylpyridinylmethylamino groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-hydroxy-3-[[(6-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O2/c1-14-4-2-5-16(24-14)11-23-13-20(27)8-3-9-25(19(20)26)12-15-6-7-17(21)18(22)10-15/h2,4-7,10,23,27H,3,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWVIHVUQOHUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC2(CCCN(C2=O)CC3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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